Technical Monograph: 6-Bromo-thieno[3,2-b]thiophene-2-carboxylic Acid
Technical Monograph: 6-Bromo-thieno[3,2-b]thiophene-2-carboxylic Acid
This guide provides an in-depth technical analysis of 6-bromo-thieno[3,2-b]thiophene-2-carboxylic acid , a specialized asymmetric building block for organic electronics and medicinal chemistry.
Executive Summary & Structural Logic
6-bromo-thieno[3,2-b]thiophene-2-carboxylic acid represents a high-value, asymmetric scaffold within the fused thiophene family. Unlike the commoditized 2,5-disubstituted derivatives (widely used in PBTTT polymers), this specific isomer features an orthogonal substitution pattern :
-
Position 2 (Alpha): Carboxylic acid functionality (Hydrophilic/Reactive anchor).
-
Position 6 (Beta): Bromine functionality (Lipophilic/Cross-coupling site).
This "diagonal" asymmetry breaks the centrosymmetry typical of thieno[3,2-b]thiophene (TT) materials, enabling the synthesis of "kinked" polymer chains or highly specific enzyme inhibitors where the vector between the halogen and the acid is critical for binding affinity.
Structural Disambiguation
Due to the
-
IUPAC Numbering: Sulfur atoms are at positions 1 and 4.[1]
-
Equivalence: 6-bromo-thieno[3,2-b]thiophene-2-carboxylic acid is chemically equivalent to 3-bromo-thieno[3,2-b]thiophene-5-carboxylic acid.
-
Target Definition: This guide treats the molecule as having the Bromine at a Beta position and the Carboxylic Acid at a Distal Alpha position.
Molecular Architecture & Electronic Properties[2][3][4]
The thieno[3,2-b]thiophene core is planar and electron-rich.[2] The introduction of the electron-withdrawing carboxyl group (-COOH) at the
Physicochemical Profile (Predicted)
| Property | Value / Description | Causality |
| Molecular Formula | Core ( | |
| Molecular Weight | ~279.13 g/mol | Heavy atom effect of Bromine ( |
| Topological Polar Surface Area | ~37.3 | Dominated by the carboxylic acid; Thiophene S is weakly polar. |
| pKa (Acid) | ~3.5 - 3.8 | The fused ring system and Br substituent increase acidity relative to benzoic acid. |
| HOMO/LUMO Character | Asymmetric Distribution | HOMO is localized on the TT core; LUMO extends to the COOH. |
| Solubility | DMSO, DMF, THF (Moderate) | Acidic proton allows solubility in basic aqueous media; Br limits water solubility. |
Synthetic Pathways: The Regioselectivity Challenge
Synthesizing the 6-bromo-2-carboxy isomer is non-trivial. Direct bromination of thieno[3,2-b]thiophene-2-carboxylic acid typically yields the 5-bromo (alpha) isomer due to the high reactivity of
To achieve the Beta-Br / Alpha-COOH pattern, a Silyl-Blocking Strategy is required to direct the carboxylation to the distal position.
Validated Synthetic Protocol (The "TMS-Block" Route)
This protocol relies on the acidity difference between the C2 (proximal to Br) and C5 (distal to Br) protons.
Step 1: Precursor Selection
Start with 3-bromothieno[3,2-b]thiophene . This beta-brominated core is accessible via the "Halogen Dance" of 2,5-dibromothieno[3,2-b]thiophene followed by selective reduction, or via ring closure of 3,4-dibromothiophene derivatives.
Step 2: Proximal Blocking (In-Situ Protection)
The proton at C2 (adjacent to Br) is more acidic than C5 due to the inductive effect (-I) of the bromine.
-
Reagent: LDA (1.05 eq) / TMSCl (Trimethylsilyl chloride).
-
Condition:
in THF. -
Mechanism: Kinetic deprotonation occurs at C2. Trapping with TMSCl yields 2-trimethylsilyl-3-bromothieno[3,2-b]thiophene .
Step 3: Distal Functionalization
With C2 blocked, the C5 position (distal alpha) becomes the most acidic site remaining.
-
Reagent: LDA (1.1 eq) /
(gas or solid). -
Condition:
RT. -
Mechanism: Lithiation at C5 followed by nucleophilic attack on
. -
Intermediate: 2-TMS-3-bromo-thieno[3,2-b]thiophene-5-carboxylic acid.
Step 4: Deprotection
-
Reagent: TBAF (Tetrabutylammonium fluoride) or dilute acid (
). -
Outcome: Removal of the TMS group yields the target 3-bromo-thieno[3,2-b]thiophene-5-carboxylic acid (equivalent to 6-bromo...2-acid).
Synthetic Workflow Diagram
The following diagram illustrates the regioselective logic required to bypass the natural reactivity of the alpha-positions.
Caption: Regioselective synthesis utilizing a steric/electronic blocking strategy to force carboxylation to the distal alpha position.
Reactivity Profile & Applications
Orthogonal Cross-Coupling
The molecule serves as a dual-functional scaffold. The reactivity difference between the aryl bromide and the carboxylic acid allows for sequential functionalization without protecting groups.
-
Suzuki-Miyaura Coupling: The C6-Br bond is active for Pd-catalyzed coupling with aryl boronic acids. This allows the extension of the conjugated system at the "kinked" angle.
-
Decarboxylative Cross-Coupling: The C2-COOH group can undergo Ag/Pd-catalyzed decarboxylative coupling, or standard amidation/esterification to attach solubilizing alkyl chains or bioactive moieties.
Materials Science vs. Medicinal Chemistry
| Domain | Application Logic |
| Organic Electronics (OFETs) | The 6-bromo substituent disrupts the linearity of poly(thienothiophene) backbones. This lowers crystallinity but can improve solubility and form amorphous domains desirable for flexible electronics. |
| Medicinal Chemistry | As a bioisostere of naphthalene or indole, the TT core offers unique |
Experimental Protocol: Purification & Characterization
Safety Note: Thieno[3,2-b]thiophenes can have sulfur-like odors and potential biological activity. Handle in a fume hood.
Purification Strategy
Unlike the highly symmetric 2,5-dibromo derivatives which crystallize easily, the asymmetric 6-bromo-2-acid may form oils or amorphous solids.
-
Acid-Base Extraction: Dissolve crude product in sat.
. Filter off non-acidic impurities (unreacted bromides). Acidify filtrate with to precipitate the target acid. -
Recrystallization: Solvent system: Methanol/Water or Acetonitrile. The carboxylic acid dimerization assists in crystal packing.
Characterization Markers (NMR)
To verify the 6-bromo (beta) vs 5-bromo (alpha) structure, examine the
-
Target (6-Br-2-COOH): You will observe two singlets (if decoupled) or weak long-range coupling. One proton is at C3 (beta), the other at C5 (alpha).
- (Beta, next to COOH): ~8.0 - 8.2 ppm (Deshielded by COOH).
- (Alpha, next to S): ~7.4 - 7.6 ppm.
-
Impurity (5-Br-2-COOH): Protons are at C3 and C6 (both Beta).
-
Typically appear as two singlets with closer chemical shifts (~7.8 - 8.0 ppm).
-
References
-
Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes.[1][3][4][5][6][7][8][9][10][11] Part 2. Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives.[11][12] Journal of the Chemical Society, Perkin Transactions 1.[11]
-
Ossila Ltd. Thienothiophene (Thieno[3,2-b]thiophene) Material Guide. (General properties of the TT core and numbering conventions).
-
Irgashev, R. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution.[2] MDPI Molecules.
-
ChemicalBook. Thieno[3,2-b]thiophene-2-carboxylic acid CAS 1723-27-9 Data.[8] (Physicochemical data for the parent acid).
Sources
- 1. Thieno(3,2-b)thiophene | C6H4S2 | CID 136063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Thieno[3,2-b]thiophene CAS#: 251-41-2 [m.chemicalbook.com]
- 5. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
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